molecular formula C10H20O2Si B14449210 [(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane CAS No. 73311-52-1

[(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane

Katalognummer: B14449210
CAS-Nummer: 73311-52-1
Molekulargewicht: 200.35 g/mol
InChI-Schlüssel: NVZYRUPMFIJBKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane is a chemical compound with the molecular formula C10H20O2Si It is a derivative of butadiene and is characterized by the presence of an ethoxy group and a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-ethoxy-2-methylbuta-1,3-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

1-Ethoxy-2-methylbuta-1,3-diene+Trimethylsilyl chloride(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane\text{1-Ethoxy-2-methylbuta-1,3-diene} + \text{Trimethylsilyl chloride} \rightarrow \text{(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane} 1-Ethoxy-2-methylbuta-1,3-diene+Trimethylsilyl chloride→(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane involves its reactivity with various molecular targets. The ethoxy and trimethylsilyl groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methoxy-3-(trimethylsilyloxy)butadiene
  • 1,3-Butadiene, 1-ethoxy-, (E)
  • 1,2-Butadiene, 3-methyl-

Uniqueness

(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both an ethoxy group and a trimethylsilyl group allows for versatile chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

73311-52-1

Molekularformel

C10H20O2Si

Molekulargewicht

200.35 g/mol

IUPAC-Name

(1-ethoxy-2-methylbuta-1,3-dienoxy)-trimethylsilane

InChI

InChI=1S/C10H20O2Si/c1-7-9(3)10(11-8-2)12-13(4,5)6/h7H,1,8H2,2-6H3

InChI-Schlüssel

NVZYRUPMFIJBKB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=C(C)C=C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.